5-(2,6-Dichloropyridine-3-sulfonamido)-2,4-difluorobenzoic acid
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Overview
Description
5-(2,6-Dichloropyridine-3-sulfonamido)-2,4-difluorobenzoic acid is a complex organic compound that features a sulfonamide group attached to a dichloropyridine ring and a difluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichloropyridine-3-sulfonamido)-2,4-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the sulfonamide group: This step involves the reaction of 2,6-dichloropyridine with a sulfonating agent to introduce the sulfonamide group.
Coupling with difluorobenzoic acid: The sulfonamide intermediate is then coupled with 2,4-difluorobenzoic acid under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichloropyridine-3-sulfonamido)-2,4-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
5-(2,6-Dichloropyridine-3-sulfonamido)-2,4-difluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichloropyridine-3-sulfonamido)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichloropyridine-3-sulfonamido)-5-methylbenzoic acid
- N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide
Uniqueness
5-(2,6-Dichloropyridine-3-sulfonamido)-2,4-difluorobenzoic acid is unique due to the presence of both dichloropyridine and difluorobenzoic acid moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(2,6-dichloropyridin-3-yl)sulfonylamino]-2,4-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F2N2O4S/c13-10-2-1-9(11(14)17-10)23(21,22)18-8-3-5(12(19)20)6(15)4-7(8)16/h1-4,18H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLNBTZHMRZMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)NC2=C(C=C(C(=C2)C(=O)O)F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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